molecular formula C8H8BrClO B1321459 2-(2-Bromo-4-chlorophenyl)ethanol CAS No. 52864-57-0

2-(2-Bromo-4-chlorophenyl)ethanol

Cat. No. B1321459
CAS RN: 52864-57-0
M. Wt: 235.5 g/mol
InChI Key: LLAISAAYRNWOKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated phenyl ethanol derivatives is a topic of interest due to their relevance in pharmaceutical chemistry. For instance, the metabolic formation and synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was studied after its identification as a major urinary metabolite in rats . Similarly, the preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol, a precursor to beta 3-adre

Scientific Research Applications

Biocatalytic Synthesis

  • Efficient Synthesis in Microbial Cells : A study demonstrated the efficient synthesis of a similar compound, (R)-2-Chloro-1-(3-chlorophenyl)ethanol, using Candida ontarioensis cells, highlighting the potential of microbial biocatalysts in producing pharmaceutical intermediates (Ni, Zhang, & Sun, 2012).

  • Alternative Biocatalyst Exploration : Another research focused on synthesizing (S)-1-(2-chlorophenyl)ethanol using the submerged culture of Alternaria alternata, showcasing the diversity of microorganisms usable in asymmetric reduction processes (Kurbanoğlu, Taskin, Zilbeyaz, & Hasenekoglu, 2009).

Synthesis and Characterization

  • Chemical Synthesis Methods : Research on the synthesis of 2-(4-Chlorophenyl)ethanol through esterification and reduction offers insights into chemical methods for producing similar chlorophenyl ethanol derivatives (Lirong, 2007).

Industrial Scale-up and Applications

  • Scale-Up for Drug Intermediates : A study explored scaling up the production of (S)-1-(2-chlorophenyl)ethanol, a similar compound, for its use as an intermediate in chemotherapeutic drugs, demonstrating the commercial and industrial relevance of these compounds (Eixelsberger et al., 2013).

Stereoinversion and Chirality

  • Chiral Inversion Studies : Research involving the stereoinversion of chlorophenyl ethanol compounds using red alga Cyanidioschyzon merolae provides valuable insights into chiral chemistry and its applications in synthesizing enantiomerically pure compounds (Utsukihara et al., 2008).

properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAISAAYRNWOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306472
Record name 2-Bromo-4-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenyl)ethanol

CAS RN

52864-57-0
Record name 2-Bromo-4-chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52864-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chlorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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